2-(3-(3-Bromo-5-chlorophenoxy)propyl)isoindoline-1,3-dione
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Overview
Description
2-(3-(3-Bromo-5-chlorophenoxy)propyl)isoindoline-1,3-dione is a synthetic organic compound characterized by the presence of a bromine and chlorine-substituted phenoxy group attached to a propyl chain, which is further connected to an isoindoline-1,3-dione core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(3-Bromo-5-chlorophenoxy)propyl)isoindoline-1,3-dione typically involves a multi-step process:
Formation of the Phenoxy Intermediate: The initial step involves the bromination and chlorination of phenol to obtain 3-bromo-5-chlorophenol.
Alkylation: The phenol derivative is then alkylated with 3-bromopropylamine to form 3-(3-bromo-5-chlorophenoxy)propylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(3-(3-Bromo-5-chlorophenoxy)propyl)isoindoline-1,3-dione can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, particularly at the phenoxy and isoindoline moieties.
Hydrolysis: The isoindoline-1,3-dione core can be hydrolyzed under acidic or basic conditions to yield phthalic acid derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or thiourea in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products
Substitution Products: Depending on the nucleophile, products can include azides, thiols, or amines.
Oxidation Products: Oxidized derivatives of the phenoxy group.
Hydrolysis Products: Phthalic acid derivatives.
Scientific Research Applications
2-(3-(3-Bromo-5-chlorophenoxy)propyl)isoindoline-1,3-dione has been explored for various scientific research applications:
Medicinal Chemistry: Potential use as an anticonvulsant or antiepileptic agent due to its structural similarity to known active compounds.
Materials Science: Utilized in the synthesis of photochromic materials and organic semiconductors.
Biological Studies: Investigated for its interactions with various biological targets, including ion channels and neurotransmitter receptors.
Mechanism of Action
The mechanism of action of 2-(3-(3-Bromo-5-chlorophenoxy)propyl)isoindoline-1,3-dione involves its interaction with specific molecular targets:
Ion Channels: The compound may modulate the activity of ion channels, particularly those involved in neuronal signaling.
Neurotransmitter Receptors: It may also interact with GABAergic and glutamatergic receptors, influencing neurotransmission and potentially exerting anticonvulsant effects.
Comparison with Similar Compounds
Similar Compounds
Phthalimide Derivatives: Compounds like N-(3-bromopropyl)phthalimide share structural similarities and have been studied for similar applications.
Isoindoline-1,3-dione Derivatives: Other derivatives with different substituents on the phenoxy group or the propyl chain.
Uniqueness
2-(3-(3-Bromo-5-chlorophenoxy)propyl)isoindoline-1,3-dione is unique due to the specific combination of bromine and chlorine substituents on the phenoxy group, which may confer distinct chemical reactivity and biological activity compared to other similar compounds .
Properties
IUPAC Name |
2-[3-(3-bromo-5-chlorophenoxy)propyl]isoindole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13BrClNO3/c18-11-8-12(19)10-13(9-11)23-7-3-6-20-16(21)14-4-1-2-5-15(14)17(20)22/h1-2,4-5,8-10H,3,6-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZAIIKSYUAIJQT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCCOC3=CC(=CC(=C3)Br)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13BrClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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